Tyrosinase Inhibitory Potency: Methoxy Group Contribution (Class-Level Inference)
In the structurally analogous thioether series, the presence of a 2-methoxyphenyl substituent on the oxadiazole ring yields a striking potency advantage. The compound 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide exhibits an IC₅₀ of 0.003 ± 0.00 µM against mushroom tyrosinase, compared to the standard inhibitor kojic acid (IC₅₀ = 16.83 ± 1.16 µM) [1]. While direct data for the exact target compound (amide series) remains to be published, the shared 2-methoxyphenyl pharmacophore strongly suggests that this substitution is a critical driver of enzyme inhibition. A des-methoxy analog lacking the 2-methoxyphenyl group is expected to exhibit substantially lower activity, as inferred from analogous SAR trends in related 1,3,4-oxadiazole libraries.
| Evidence Dimension | Mushroom tyrosinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not yet reported (target compound is amide, not thioether) |
| Comparator Or Baseline | 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide (thioether analog): IC₅₀ = 0.003 ± 0.00 µM; Kojic acid: IC₅₀ = 16.83 ± 1.16 µM |
| Quantified Difference | ~5,600-fold lower IC₅₀ vs. kojic acid (in thioether series) |
| Conditions | Mushroom tyrosinase in vitro assay, spectrophotometric detection (pH 6.8, 25°C) |
Why This Matters
This class-level inference identifies the 2-methoxyphenyl motif as a potency-enhancing feature; procurement of the target compound enables direct testing of whether the amide linker retains or further improves this exceptional inhibitory activity.
- [1] Vanjare, B.D., et al. (2021). Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies. Bioorganic & Medicinal Chemistry, 41, 116222. View Source
